5-Chloro-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2 . It is a solid substance and is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 5th position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis
The major use of trifluoromethylpyridine derivatives, including 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a solid substance . It has a molecular weight of 196.56 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Agrochemicals and Herbicides
- Fluazifop : 5-Chloro-4-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the synthesis of fluazifop, an herbicide used to control grassy weeds in crops like soybeans, peanuts, and cotton . Its selective action against grasses makes it valuable in agriculture.
Medicinal Chemistry and Drug Development
- Hepatitis C Inhibitors : Researchers have explored 5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show potential as inhibitors of NS5B, a key enzyme in the hepatitis C virus life cycle . Such compounds could contribute to antiviral drug development.
Organic Synthesis and Functionalization
- Regioselective Functionalization : Scientists use 5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a model substrate to investigate regioexhaustive functionalization. Understanding its reactivity patterns helps in designing efficient synthetic routes for various organic compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Future Directions
properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHOCQUEFYITIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697604 |
Source
|
Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1095823-39-4 |
Source
|
Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095823-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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